molecular formula C13H16FNO2 B2392927 1-(Dimethylamino)-4-(2-fluorophenoxy)-1-penten-3-one CAS No. 1164562-69-9

1-(Dimethylamino)-4-(2-fluorophenoxy)-1-penten-3-one

Cat. No. B2392927
CAS RN: 1164562-69-9
M. Wt: 237.274
InChI Key: HYCKICMHCPYMRZ-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Dimethylamino)-4-(2-fluorophenoxy)-1-penten-3-one, abbreviated as DMFPP, is a synthetic compound belonging to the class of organic compounds known as pentenones. It is a highly versatile compound, which has been used in a variety of scientific research applications, ranging from biochemical and physiological studies to drug synthesis.

Scientific Research Applications

DMFPP has been used in a variety of scientific research applications. It has been used in the synthesis of drugs, in the study of the biochemical and physiological effects of drugs, and in the study of the mechanism of action of drugs. It has also been used in the study of the structure and function of enzymes, and in the study of the biochemistry of cells.

Mechanism of Action

The mechanism of action of DMFPP is not yet fully understood. However, it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. Inhibition of COX-2 results in a decrease in the production of prostaglandins, which can have a variety of effects on the body, including reducing inflammation and pain.
Biochemical and Physiological Effects
The biochemical and physiological effects of DMFPP are not yet fully understood. However, it is believed to have anti-inflammatory and analgesic effects, due to its inhibition of COX-2. It is also believed to have anti-cancer effects, due to its ability to inhibit the growth of cancer cells.

Advantages and Limitations for Lab Experiments

DMFPP is a highly versatile compound, which has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is stable in aqueous solutions. It also has a low toxicity, making it safe to use in laboratory experiments. However, it is not as effective as some other compounds in inhibiting COX-2, and it may not be suitable for use in some laboratory experiments.

Future Directions

There are a number of potential future directions for the use of DMFPP in scientific research. These include further studies into its mechanism of action, its effects on other enzymes and proteins, its potential use in drug synthesis, and its potential use in the study of the biochemistry of cells. Additionally, further studies into its potential anti-cancer effects, its potential use in the treatment of chronic pain, and its potential use in the treatment of inflammatory diseases are also possible.

Synthesis Methods

The synthesis of DMFPP is typically accomplished through the reaction of 4-fluorophenol and dimethylamine in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out in an aqueous solution, with the acid catalyst acting to promote the formation of the desired product. The reaction is typically carried out at a temperature of between 50 and 80 degrees Celsius, and the reaction time is typically between 1 and 4 hours.

properties

IUPAC Name

(E)-1-(dimethylamino)-4-(2-fluorophenoxy)pent-1-en-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO2/c1-10(12(16)8-9-15(2)3)17-13-7-5-4-6-11(13)14/h4-10H,1-3H3/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYCKICMHCPYMRZ-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C=CN(C)C)OC1=CC=CC=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)/C=C/N(C)C)OC1=CC=CC=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Dimethylamino)-4-(2-fluorophenoxy)-1-penten-3-one

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